Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-
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Overview
Description
Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a phenol group substituted with a benzothiazolylthio methyl group and two tert-butyl groups. Its molecular formula is C22H27NOS2, and it has a molecular weight of 385.594 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2-mercaptobenzothiazole with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in this process. The compound’s antifungal activity is linked to its ability to disrupt the mitochondrial function of fungal cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties.
Phenol, 2-(1,1-dimethylethyl)-4-methyl: Used as a stabilizer in various industrial applications.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Utilized as a UV stabilizer in polymers.
Uniqueness
Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- stands out due to its unique combination of a benzothiazole ring and tert-butyl groups, which confer enhanced stability and specific biological activities. This makes it particularly valuable in applications requiring both stability and bioactivity .
Properties
CAS No. |
6029-97-6 |
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Molecular Formula |
C22H27NOS2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C22H27NOS2/c1-21(2,3)15-11-14(12-16(19(15)24)22(4,5)6)13-25-20-23-17-9-7-8-10-18(17)26-20/h7-12,24H,13H2,1-6H3 |
InChI Key |
ZYYUZUSSUOFZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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